molecular formula C15H15N5O2 B10756792 6-(2,6-Dimethoxyphenyl)pyrido[2,3-D]pyrimidine-2,7-Diamine

6-(2,6-Dimethoxyphenyl)pyrido[2,3-D]pyrimidine-2,7-Diamine

Cat. No.: B10756792
M. Wt: 297.31 g/mol
InChI Key: LRPHIAJXODIASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6-(2,6-DIMETHOXYPHENYL)PYRIDO[2,3-D]PYRIMIDINE-2,7-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,6-DIMETHOXYPHENYL)PYRIDO[2,3-D]PYRIMIDINE-2,7-DIAMINE involves its role as a kinase inhibitor. It targets receptor tyrosine kinases (RTKs) by binding to their extracellular regions, leading to ligand-induced dimerization or oligomerization . This activation triggers downstream signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

6-(2,6-DIMETHOXYPHENYL)PYRIDO[2,3-D]PYRIMIDINE-2,7-DIAMINE can be compared with other pyridopyrimidine derivatives, such as:

These compounds share the pyridopyrimidine scaffold but differ in their specific substitutions and biological activities, highlighting the uniqueness of this compound in its applications and mechanism of action.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

InChI

InChI=1S/C15H15N5O2/c1-21-10-4-3-5-11(22-2)12(10)9-6-8-7-18-15(17)20-14(8)19-13(9)16/h3-7H,1-2H3,(H4,16,17,18,19,20)

InChI Key

LRPHIAJXODIASX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=C(N=C3C(=C2)C=NC(=N3)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.